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molecular formula C11H16OS B033647 5-Hexylthiophene-2-carbaldehyde CAS No. 100943-46-2

5-Hexylthiophene-2-carbaldehyde

Cat. No. B033647
M. Wt: 196.31 g/mol
InChI Key: VWCAHBARARIQLV-UHFFFAOYSA-N
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Patent
US05118441

Procedure details

In a 3 liter-four-necked flask, 173.7 (2.38 mol) of N,N-dimethylformamide was placed and cooled to 5° C., followed by addition of 201.4 g (1.31 mol) of POCl3 in 15 min. below 10° C. under stirring. After stirring for 30 min. below 10° C., 200 g (1.19 mol) of 2-hexylthiophene was added dropwise to the mixture in 10 min. at room temperature, followed by stirring for 1.5 hours and further stirring for 2 hours at 60° C. After the reaction, the reaction mixture was poured into 5 liter of iced water, subjected to 3 times of extraction with 2 liter of chloroform and washed 6 times with 2 liter of water. The organic layer was dried with CaCl2, followed by distilling-off of the solvent and reduced-pressure distillation in an atmosphere of nitrogen to obtain 199.2 g of a product (yield: 85.0%). Then, 20 g of the product obtained was purified by silica gel column chromatography with the use of an n-hexane/ethyl acetate=20/1 mixture solvent to obtain 18.2 g of a pure product (yield: 91.0%).
[Compound]
Name
173.7
Quantity
2.38 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
201.4 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].O=P(Cl)(Cl)Cl.[CH2:11]([C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O>[CH2:11]([C:17]1[S:18][C:19]([CH:3]=[O:4])=[CH:20][CH:21]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
173.7
Quantity
2.38 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
201.4 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
C(CCCCC)C=1SC=CC1
Step Five
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 min. below 10° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
further stirring for 2 hours at 60° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
subjected to 3 times of extraction with 2 liter of chloroform
WASH
Type
WASH
Details
washed 6 times with 2 liter of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with CaCl2
DISTILLATION
Type
DISTILLATION
Details
followed by distilling-off of the solvent and reduced-pressure distillation in an atmosphere of nitrogen

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 199.2 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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